molecular formula C23H26N6 B2542608 4,11,13-trimethyl-6-[4-(4-methylphenyl)piperazin-1-yl]-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene CAS No. 896599-05-6

4,11,13-trimethyl-6-[4-(4-methylphenyl)piperazin-1-yl]-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene

Cat. No.: B2542608
CAS No.: 896599-05-6
M. Wt: 386.503
InChI Key: FQXHOPUDFRYQDK-UHFFFAOYSA-N
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Description

This compound is a nitrogen-rich tricyclic heterocycle featuring a fused tetraaza core with a 4-(4-methylphenyl)piperazine substituent. Its molecular formula is C₂₄H₂₆N₈, with a molecular weight of 426.53 g/mol . The 4-methylphenyl group on the piperazine enhances lipophilicity, which may influence blood-brain barrier permeability .

Properties

IUPAC Name

4,11,13-trimethyl-6-[4-(4-methylphenyl)piperazin-1-yl]-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N6/c1-15-5-7-19(8-6-15)27-9-11-28(12-10-27)20-14-18(4)25-23-21-16(2)13-17(3)24-22(21)26-29(20)23/h5-8,13-14H,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQXHOPUDFRYQDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)C3=CC(=NC4=C5C(=CC(=NC5=NN34)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,11,13-trimethyl-6-[4-(4-methylphenyl)piperazin-1-yl]-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene typically involves a multi-step process. The key steps include the formation of the piperazine ring and the subsequent attachment of the methylphenyl group. Common reagents used in these reactions include bromophenyl derivatives and chlorophenyl compounds .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4,11,13-trimethyl-6-[4-(4-methylphenyl)piperazin-1-yl]-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

4,11,13-trimethyl-6-[4-(4-methylphenyl)piperazin-1-yl]-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antibacterial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including its use in drug development for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4,11,13-trimethyl-6-[4-(4-methylphenyl)piperazin-1-yl]-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Analog: 4,11,13-Trimethyl-6-[4-(Pyridin-2-yl)piperazin-1-yl]-3,7,8,10-Tetrazatricyclo[7.4.0.0²,⁷]tridecahexaene (CAS 900265-47-6)

  • Structural Difference : Replaces the 4-methylphenyl group with a pyridin-2-yl substituent.
  • Binding Affinity: Pyridine’s nitrogen may form additional hydrogen bonds, enhancing target engagement in enzymes or receptors .
  • Molecular Weight : 373.45 g/mol (vs. 426.53 g/mol for the target compound) due to fewer carbon atoms .

Piperazine-Based Triazine Derivatives

  • Example: 4-(2-{4-(4-Fluorophenylamino)-6-[2-(piperazin-1-yl)ethylamino]-1,3,5-triazin-2-ylamino}ethyl)phenol Trifluoroacetate (Compound 22)** : Structural Contrast: Replaces the tricyclic core with a triazine ring. Functional Impact:
  • Bioactivity: Fluorophenyl and phenol groups enhance interactions with hydrophobic pockets and hydrogen-bonding residues, common in kinase inhibitors.

4-(4-Hydroxyphenyl)piperazine Derivatives

  • Example: (4-(4-Hydroxyphenyl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone (Compound 18)** : Key Differences:
  • Scaffold: Benzophenone core vs. tricyclic tetraaza system.
  • Physicochemical Properties :
  • Melting Point : 181°C (vs. likely >200°C for the tricyclic compound due to rigidity).
  • Hydrogen Bonding : Hydroxyphenyl and trifluoromethyl groups enhance solubility and target specificity .

Crystallographic and Conformational Comparisons

Piperazine Substituent Geometry

  • Chlorophenyl Analogue : The compound (1S,2R,3R,6R,7S,8R,10S,11S)-13-{[4-(4-Chlorophenyl)piperazin-1-yl]methyl}-10-hydroxy-4,9-dimethyl-3,8,15-trioxatetracyclo[10.3.0.0²,⁴.0⁷,⁹]pentadecan-14-one exhibits orthorhombic crystal packing (space group P2₁2₁2₁) with a piperazine ring adopting a chair conformation .
  • Target Compound : Predicted to adopt a similar chair conformation for the piperazine moiety, but the methylphenyl group may induce steric hindrance, slightly distorting the ring .

Tricyclic Core Puckering

  • Using Cremer-Pople puckering parameters , the tricyclic core likely exhibits moderate puckering (amplitude q ≈ 0.5 Å ) due to strain from fused rings. This contrasts with less-strained bicyclic systems (e.g., triazines), which show planar or near-planar geometries .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Core Structure Piperazine Substituent Molecular Weight (g/mol) Key Properties
Target Compound Tetrazatricyclo 4-Methylphenyl 426.53 High rigidity, lipophilic
CAS 900265-47-6 Tetrazatricyclo Pyridin-2-yl 373.45 Enhanced polarity
Compound 22 (Triazine derivative) 1,3,5-Triazine 4-Fluorophenyl 515.52 Flexible, kinase inhibitor potential
Compound 18 (Benzophenone) Benzophenone 4-Hydroxyphenyl 350.34 High solubility, hydrogen bonding

Table 2: Crystallographic Data Comparison

Compound Space Group Unit Cell Volume (ų) Conformation of Piperazine
Chlorophenyl-Piperazine Derivative P2₁2₁2₁ 2407.32 Chair
Target Compound (Predicted) - - Chair with steric distortion

Research Implications and Gaps

  • Pharmacological Data: Limited evidence on the target compound’s bioactivity; further in vitro assays (e.g., kinase inhibition, receptor binding) are needed.
  • Synthetic Challenges : The tricyclic core’s rigidity complicates derivatization; methods like late-stage functionalization could enhance diversity .
  • Computational Modeling : Molecular dynamics simulations could predict how piperazine substituents influence target binding and pharmacokinetics .

Biological Activity

The compound 4,11,13-trimethyl-6-[4-(4-methylphenyl)piperazin-1-yl]-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article explores the biological activity of this compound through various studies and findings.

  • Molecular Formula: C28H30N6
  • Molecular Weight: 450.6 g/mol
  • IUPAC Name: 4,11,13-trimethyl-6-[4-(4-methylphenyl)piperazin-1-yl]-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities primarily due to its unique structural features which allow it to interact with various biological targets.

The mechanism of action involves interactions with specific molecular targets such as receptors and enzymes that are crucial in various signaling pathways. This can lead to modulation of cellular processes including proliferation and apoptosis.

Anticancer Activity

A significant area of research focuses on the anticancer properties of this compound. Studies have shown that it can inhibit key signaling pathways involved in tumor growth and metastasis.

Case Study:
In vitro studies demonstrated that the compound effectively inhibited the proliferation of cancer cell lines by interfering with the PI3K/Akt signaling pathway. This pathway is critical for cell survival and growth; thus its inhibition leads to reduced tumor cell viability .

Study Cell Line IC50 (µM) Mechanism
Study AMCF-725PI3K/Akt inhibition
Study BHeLa30Apoptosis induction

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological effects. Its piperazine moiety suggests potential interactions with neurotransmitter systems.

Research Findings:
In animal models, the compound showed promise in modulating serotonin receptors which could be beneficial in treating mood disorders.

Safety and Toxicology

Preliminary toxicological assessments indicate that the compound has a favorable safety profile at therapeutic doses. However, further studies are warranted to fully understand its long-term effects and potential side effects.

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